molecular formula C12H15ClF3NO B1318662 4-(4-Trifluoromethylphenoxy)piperidine hydrochloride CAS No. 287952-09-4

4-(4-Trifluoromethylphenoxy)piperidine hydrochloride

Cat. No. B1318662
CAS RN: 287952-09-4
M. Wt: 281.7 g/mol
InChI Key: QCMLOHSHCOOPQB-UHFFFAOYSA-N
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Description

“4-(4-Trifluoromethylphenoxy)piperidine hydrochloride” is a chemical compound with the CAS Number: 287952-09-4 . It has a molecular weight of 281.71 and its IUPAC name is 4-[4-(trifluoromethyl)phenoxy]piperidine hydrochloride . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14F3NO.ClH/c13-12(14,15)9-1-3-10(4-2-9)17-11-5-7-16-8-6-11;/h1-4,11,16H,5-8H2;1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 281.71 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Activity : 4-Phenyl-4-(p-trifluoromethylphenoxy)piperidine, an analog of fluoxetine, was synthesized and found to be more active as a serotonin uptake inhibitor (Corey, Reichard, & Sarshar, 1993).
  • Crystal and Molecular Structure : The crystal and molecular structure of 4-Piperidinecarboxylic acid hydrochloride was characterized, revealing details about its conformation and hydrogen bonding interactions (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Chemical and Pharmacological Properties

  • Radiolabeled Probes for σ-1 Receptors : Halogenated 4-(phenoxymethyl)piperidines, including variants of the chemical , were synthesized as potential σ receptor ligands and evaluated for their affinity and selectivity using in vitro receptor binding assays (Waterhouse, Mardon, Giles Km, Collier Tl, & O'Brien, 1997).
  • Selective Serotonin Reuptake Inhibitor : Paroxetine hydrochloride, a derivative of the compound, is a phenylpiperidine derivative and acts as a selective serotonin reuptake inhibitor (Germann, Ma, Han, & Tikhomirova, 2013).

Safety and Hazards

The compound is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

Mechanism of Action

Target of Action

It’s suggested that it might be involved in the synthesis of dopamine d3 receptor antagonists , indicating a potential role in modulating dopamine signaling.

Mode of Action

Given its potential role in the synthesis of dopamine D3 receptor antagonists , it might interact with these receptors, altering their function and subsequently influencing dopamine signaling.

properties

IUPAC Name

4-[4-(trifluoromethyl)phenoxy]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO.ClH/c13-12(14,15)9-1-3-10(4-2-9)17-11-5-7-16-8-6-11;/h1-4,11,16H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMLOHSHCOOPQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=C(C=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10950729
Record name 4-[4-(Trifluoromethyl)phenoxy]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10950729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

28033-37-6
Record name 4-[4-(Trifluoromethyl)phenoxy]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10950729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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